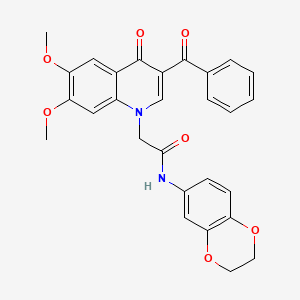

2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Description

Structural Overview: The compound 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide features a multi-component structure:

- A 6,7-dimethoxy-4-oxoquinoline core substituted at position 3 with a benzoyl group.

- An acetamide linker at position 1 of the quinoline, connected to a 2,3-dihydro-1,4-benzodioxin moiety at position 5.

Molecular Formula: C₂₈H₂₈N₂O₇

Molecular Weight: 504.46 g/mol.

Properties

IUPAC Name |

2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O7/c1-34-23-13-19-21(14-24(23)35-2)30(15-20(28(19)33)27(32)17-6-4-3-5-7-17)16-26(31)29-18-8-9-22-25(12-18)37-11-10-36-22/h3-9,12-15H,10-11,16H2,1-2H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAIRWFSENMNCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound belonging to the quinoline family. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound suggest diverse interactions with biological targets, making it a subject of ongoing research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 502.5 g/mol. Below is a summary of its structural characteristics:

| Property | Details |

|---|---|

| IUPAC Name | 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

| Molecular Formula | C28H26N2O7 |

| Molecular Weight | 502.5 g/mol |

| InChI Key | RLDWRMGKKYEHTK-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. Quinoline derivatives are known to exhibit their effects through several mechanisms:

- Inhibition of DNA Topoisomerases : This action can lead to the disruption of DNA replication in cancer cells.

- Antimicrobial Activity : The compound may inhibit microbial enzymes, thereby exhibiting antibacterial or antifungal properties.

- Modulation of Enzyme Activity : It may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.

Anticancer Properties

Recent studies have demonstrated that quinoline derivatives possess significant anticancer activity. For instance, a study conducted on similar compounds showed that they effectively inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study Example :

A comparative analysis was performed on the anticancer effects of various quinoline derivatives, including our compound. The results indicated that 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against a range of pathogens. In vitro studies revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .

Synthesis and Structural Characterization

The synthesis of 2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions:

- Formation of the Quinoline Core : Achieved through the Pfitzinger reaction.

- Benzoylation Step : Involves Friedel-Crafts acylation using benzoyl chloride.

- Amidation Reaction : Coupling with the appropriate amine derivative to form the final product.

Comparison with Similar Compounds

Key Observations :

- The carboxylic acid in ’s compound enhances solubility and mimics NSAID activity, whereas the acetamide linker in the target compound may improve metabolic stability or binding affinity .

4-Oxoquinoline Derivatives

4-Oxoquinoline derivatives are associated with antimicrobial and kinase inhibitory activity.

Compounds with 1,4-Dioxane/Dioxin Ring Systems

1,4-Dioxane/dioxin rings are prevalent in bioactive molecules.

Key Observations :

- The flavone-dioxane hybrids in exhibit hepatoprotection by modulating liver enzymes (SGOT, SGPT). The target compound’s quinoline-dioxin architecture may offer similar benefits but with distinct pharmacokinetics due to the lipophilic benzoyl group .

- Substitutions on the dioxane/dioxin ring (e.g., hydroxy methyl in ) enhance activity, suggesting that the target’s methoxy groups could optimize bioavailability .

Acetamide-Linked Pharmacophores

Acetamide linkers are common in drug design for balancing polarity and permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.